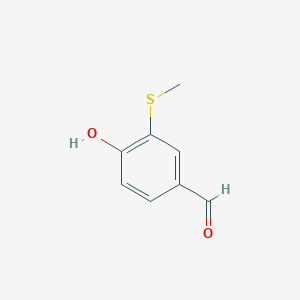![molecular formula C10H13NO2S B3048645 Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- CAS No. 177971-32-3](/img/structure/B3048645.png)
Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-
概要
説明
Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- is a chiral aziridine derivative. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The presence of the sulfonyl group and the chiral center at the 2-position makes this compound particularly interesting for various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- typically involves the reaction of a suitable precursor with a sulfonylating agent. One common method is the reaction of 2-methylaziridine with p-toluenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form sulfonyl aziridines, which are useful intermediates in organic synthesis.
Reduction: Reduction of the sulfonyl group can lead to the formation of amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Produces substituted amines, alcohols, or thiols.
Oxidation: Forms sulfonyl aziridines.
Reduction: Yields primary or secondary amines.
科学的研究の応用
Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- has several applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors.
Medicine: Explored for its antimalarial properties and potential use in cancer therapy.
Industry: Utilized in the production of polymers and as a cross-linking agent in material science.
作用機序
The mechanism of action of Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- involves its high reactivity due to ring strain. The compound can interact with nucleophiles, leading to ring-opening reactions. In biological systems, it may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .
類似化合物との比較
Similar Compounds
Aziridine, 2-ethenyl-2-methyl-1-[(4-methylphenyl)sulfonyl]-: Similar in structure but contains an ethenyl group instead of a methyl group.
Aziridine, 2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-, (2R)-: Contains a methylethenyl group, offering different reactivity and applications.
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-dipropyl-, (2R,3S)-rel-: Features additional propyl groups, affecting its physical and chemical properties.
Uniqueness
Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- is unique due to its specific chiral center and the presence of the sulfonyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
(2R)-2-methyl-1-(4-methylphenyl)sulfonylaziridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-8-3-5-10(6-4-8)14(12,13)11-7-9(11)2/h3-6,9H,7H2,1-2H3/t9-,11?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZLZRGBQZRSJI-BFHBGLAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN1S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428303 | |
| Record name | AC1OGRHF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177971-32-3 | |
| Record name | AC1OGRHF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


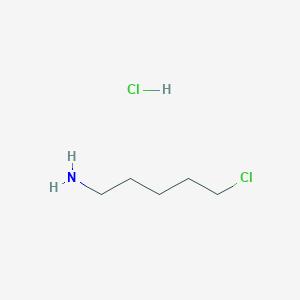
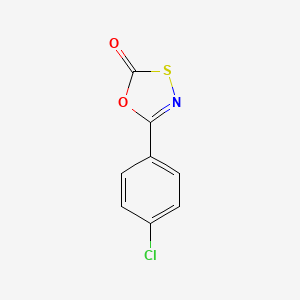





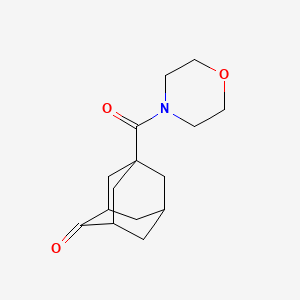
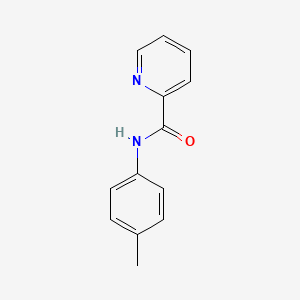
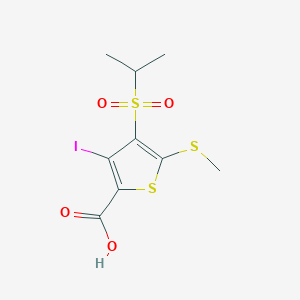
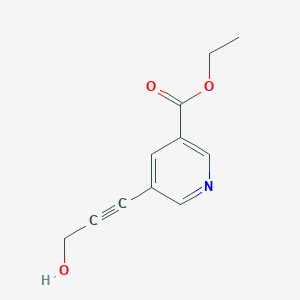
![4-Methoxybenzo[c][1,2,5]thiadiazole](/img/structure/B3048583.png)

